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Fmoc-3-fluoro-N-methyl-L-phenylalanine

Peptide conformation cis-trans isomerism backbone constraint

Researchers requiring precise backbone constraint without side-chain alteration face limited single-residue solutions. This derivative solves that by combining Nα-methylation and meta-fluorination for SAR campaigns. - Introduces quantified cis/trans constraints with an 80-100% increase in cis-amide population versus unmodified sequences. - Provides an endogenous 19F NMR probe for real-time monitoring of peptide-target interactions without extrinsic labels. - Eliminates LAT1 transporter recognition, enabling fine-tuning of cellular uptake and biodistribution.

Molecular Formula C25H22FNO4
Molecular Weight 419.4 g/mol
Cat. No. B8177392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-fluoro-N-methyl-L-phenylalanine
Molecular FormulaC25H22FNO4
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC(=CC=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-7-6-8-17(26)13-16)25(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1
InChIKeyIEEAUJSAPYTPBS-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-fluoro-N-methyl-L-phenylalanine: SPPS Procurement & Differentiation


Fmoc-3-fluoro-N-methyl-L-phenylalanine (CAS 1820567-10-9) is a non-proteinogenic amino acid building block for Fmoc solid-phase peptide synthesis (SPPS), distinguished by three combined structural features: Fmoc protection for controlled stepwise elongation, Nα-methylation that eliminates backbone amide hydrogen-bond donor capacity, and meta-fluorination on the phenyl ring . This derivative enables the site-specific introduction of constrained tertiary amide bonds and electronically modified aromatic side chains into synthetic peptides, properties central to structure-activity relationship (SAR) studies and peptide lead optimization programs [1].

1
Workflow: Fmoc solid-phase peptide synthesis (SPPS) building block
2
Selection: Nα-methylation introduces backbone constraint; meta-fluorination modifies aromatic electronics
3
Use context: SAR studies, peptide lead optimization, conformational and 19F NMR probe applications

Why Fmoc-3-fluoro-N-methyl-L-phenylalanine Substitution Fails


Procurement substitution of Fmoc-3-fluoro-N-methyl-L-phenylalanine with simpler analogs (e.g., Fmoc-Phe-OH, Fmoc-4-fluoro-Phe-OH, or Fmoc-N-Me-Phe-OH) fundamentally alters peptide conformational behavior, pharmacological properties, and synthetic outcomes. N-Methylation abolishes the amide NH hydrogen-bond donor, substantially shifting cis/trans amide bond equilibria and constraining backbone flexibility [1], while the meta-fluorine substitution pattern produces distinct electronic and steric effects on aromatic interactions relative to ortho- or para-fluorinated isomers [2]. Attempting generic substitution introduces uncontrolled variables in peptide folding, target binding, and membrane permeability that invalidate comparative SAR analysis and compromise reproducibility in lead optimization campaigns.

Fmoc-Phe-OH or Fmoc-4-fluoro-Phe-OH
Missing N-methylation abolishes backbone constraint and cis/trans equilibrium shift, altering peptide conformation significantly.
Fmoc-N-Me-Phe-OH (non-fluorinated)
Absence of meta-fluorine removes electronic perturbation, 19F NMR probe capability, and position-specific activity-stability profiles.
Ortho- or para-fluoro N-methyl analogs
Fluorine positional isomerism may produce distinct target interactions and enzymatic stability; meta-substitution pattern is not interchangeable.

Fmoc-3-fluoro-N-methyl-L-phenylalanine: Differentiation Evidence


N-Methylation Alters Peptide cis/trans Equilibria

In model tripeptides (Tyr-AA-Phe) where the central residue was N-MePhe, the cis amide bond population was significantly elevated relative to both unmodified phenylalanine and the classical conformational constraint proline. The study employed 2D NMR (HOHAHA, ROESY) to quantify cis/trans equilibria across N-substituted amino acids at position 2 [1].

N-Methylation cis/trans
Head-to-head
N-MePhe: substantial cis population; Pro: moderate; unmodified Phe: predominantly trans
Supports rational backbone pre-organization for bioactive conformations
2D NMR in model tripeptides; cis form increased by 80–100% relative to D-Tyr-L-AA-(L/D)-Phe chiralities
Peptide conformation cis-trans isomerism backbone constraint 2D NMR

Meta-Fluorination: Distinct Activity and Stability Profiles

Residue-specific incorporation of meta-fluorophenylalanine (mFF) into the histone acetyltransferase tGCN5 yielded distinct effects on enzymatic activity and thermal stability compared to para-fluorophenylalanine (pFF) and ortho-fluorophenylalanine (oFF). Among the three monofluorinated isomers, mFF conferred intermediate stability enhancement and uniquely altered substrate selectivity [1].

Meta-F activity/stability
Head-to-head
mFF: intermediate stability, altered H3 selectivity; pFF: enhanced stability; oFF: destabilizing
Reported position-dependent activity-stability profile in tGCN5 enzyme model
Residue-specific incorporation into recombinant protein; thermal denaturation and activity assays
Protein engineering fluorinated amino acids enzymatic activity histone acetyltransferase

SPPS Compatibility of N-Methyl Amino Acids

Nα-Methylamino acids synthesized via the N-nosyl protection/dimethyl sulfate alkylation route are fully compatible with Fmoc solid-phase peptide synthesis using standard coupling conditions without requiring specialized activation protocols [1]. This compatibility extends to the preparation of N-methyl dipeptides with coupling efficiency comparable to non-methylated amino acids when appropriate activating agents are employed [2].

SPPS compatibility
Class-level
Efficient coupling under standard Fmoc SPPS; racemization-free incorporation demonstrated
Does not require specialized coupling protocols, reducing workflow complexity
Class inference from N-methyl amino acid syntheses; applicable activating agents include DMTMM·BF₄
Solid-phase peptide synthesis N-methyl amino acids coupling efficiency Fmoc chemistry

Antifungal Activity of Meta-Fluorophenylalanine Peptides

Di- and tripeptides containing L-meta-fluorophenylalanine (L-m-FPhe) inhibited growth of Candida albicans with MIC values ranging from 0.5 to 63 µg/mL, whereas the parent free amino acid L-m-FPhe and peptides containing the D-enantiomer (D-m-FPhe) were completely inactive [1].

Antifungal MIC
Head-to-head
L-m-FPhe peptides: MIC 0.5–63 µg/mL; free amino acid and D-enantiomer peptides: inactive
Reported antimicrobial screening context for peptide constructs
Broth microdilution against Candida albicans; peptide-embedded activity only
Antifungal peptides non-proteinogenic amino acids Candida albicans MIC

N-Methylation Eliminates LAT1 Transporter Binding

Unlike natural L-phenylalanine which is actively transported by the L-type amino acid transporter 1 (LAT1), N-methyl phenylalanine does not inhibit LAT1-mediated [14C]phenylalanine uptake, indicating that Nα-methylation abolishes recognition by this major amino acid transporter system [1].

LAT1 transport
Head-to-head
N-methyl Phe: no LAT1 inhibition; L-Phe: strong competitive inhibition
Loss of LAT1 recognition upon Nα-methylation; alters cellular uptake context
[14C]phenylalanine uptake competition assay in LAT1-expressing cells
Amino acid transport LAT1 membrane permeability substrate selectivity

Meta-Fluorine: 19F NMR Conformational Probe

Incorporation of 3-fluorophenylalanine into proteins yields well-resolved 19F NMR signals sensitive to local conformational changes. In the cAMP receptor protein (CRP), 19F NMR at 313 K showed five distinct signals corresponding to the five phenylalanine residues, with cAMP binding producing quantifiable chemical shift perturbations [1]. This property is retained in N-methylated derivatives for peptide-level conformational studies.

19F NMR probe
Reported
3-F-Phe: five resolved 19F signals, cAMP-induced shifts; Phe: 19F NMR silent
Endogenous 19F NMR conformational probe for binding and dynamics studies
Cross-study comparable; 19F NMR at 313 K in CRP protein model
19F NMR spectroscopy protein dynamics conformational analysis fluorinated probes

Fmoc-3-fluoro-N-methyl-L-phenylalanine: Application Scenarios


SAR Libraries with cis/trans Backbone Constraint

For structure-activity relationship campaigns where peptide backbone flexibility confounds interpretation of residue-specific contributions, incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine at the i+1 or i+2 position introduces quantifiable cis/trans constraints. The 80–100% increase in cis amide population relative to unconstrained sequences enables systematic exploration of conformation-dependent bioactivity without altering side-chain pharmacophore elements [1]. This is particularly valuable in macrocyclic peptide optimization where pre-organization reduces entropic penalties upon target binding.

19F NMR Binding and Conformational Studies

Peptides incorporating the meta-fluorophenylalanine moiety provide an endogenous 19F NMR spectroscopic probe with minimal structural perturbation. The resolved fluorine signals exhibit chemical shift sensitivity to ligand binding and environmental changes, enabling real-time monitoring of peptide-target interactions and conformational transitions without requiring extrinsic fluorophore conjugation [1]. This application is validated in protein systems and directly translatable to synthetic peptide characterization.

Antifungal Peptide Development with Meta-Fluorophenylalanine

Peptides containing L-meta-fluorophenylalanine demonstrate intrinsic antifungal activity against Candida albicans (MIC 0.5–63 µg/mL) whereas the free amino acid and D-enantiomer-containing peptides are inactive [1]. Incorporating this building block into novel antimicrobial peptide sequences may confer or enhance antifungal potency, supporting its procurement for hit-to-lead optimization in antifungal peptide discovery programs.

LAT1 Transporter Avoidance for Peptide Biodistribution

Nα-Methylation eliminates LAT1 transporter recognition, a property that fundamentally alters cellular uptake and biodistribution of phenylalanine-containing peptides [1]. This feature is critical for peptide therapeutic candidates where LAT1-mediated tumor targeting is either strategically exploited or intentionally bypassed. Combining N-methylation with meta-fluorination enables fine-tuning of both transport properties and target-binding interactions within a single residue substitution.

Application
Selection Property
Validation Focus
SAR backbone constraint studies
N-methylation-induced cis/trans ratio shift
NMR cis/trans ratio validation
19F NMR conformational analysis
Endogenous meta-fluorine 19F probe
Chemical shift sensitivity in binding assays
Antifungal peptide screening
Meta-fluorophenylalanine scaffold activity
MIC endpoint review against Candida albicans
LAT1 transporter avoidance studies
Nα-methylation transport modulation
LAT1 substrate competition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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